2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Descripción

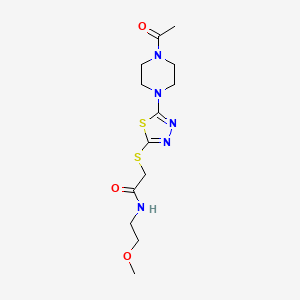

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-acetylpiperazinyl group. A thioether linkage connects the thiadiazole ring to an acetamide moiety, which is further modified with a 2-methoxyethyl group. The 2-methoxyethyl group may improve solubility compared to alkyl or aryl substituents .

Propiedades

IUPAC Name |

2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S2/c1-10(19)17-4-6-18(7-5-17)12-15-16-13(23-12)22-9-11(20)14-3-8-21-2/h3-9H2,1-2H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNPJIOOXBLONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Thiosemicarbazides

A widely adopted method involves cyclizing thiosemicarbazide derivatives under dehydrating conditions. For example, reacting a substituted hydrazinecarbothioamide with phosphorus oxychloride (POCl₃) or sulfuric acid induces cyclization to form the thiadiazole ring. In the target compound, the precursor would require a hydrazinecarbothioamide bearing a leaving group (e.g., chlorine) at position 5 to facilitate subsequent substitution with 4-acetylpiperazine.

Hantzsch-Type Thiadiazole Formation

Alternative approaches employ the Hantzsch reaction, where a carboxylic acid hydrazide reacts with carbon disulfide (CS₂) in the presence of a dehydrating agent. This method reliably produces 5-substituted-1,3,4-thiadiazol-2-thiol derivatives. For instance, 5-chloro-1,3,4-thiadiazole-2-thiol can be synthesized by reacting chloroacetic hydrazide with CS₂ under acidic conditions, providing a reactive intermediate for downstream modifications.

Thioether Linkage Formation

The thiol group at position 2 of the thiadiazole undergoes alkylation to form the critical thioether bridge. This step connects the thiadiazole core to the N-(2-methoxyethyl)acetamide side chain.

Alkylation with Chloroacetamide Derivatives

A two-step sequence achieves this transformation:

- Synthesis of N-(2-Methoxyethyl)Chloroacetamide :

Chloroacetyl chloride reacts with 2-methoxyethylamine in dichloromethane (DCM) at 0–5°C, followed by aqueous workup to yield the chloroacetamide intermediate.

$$ \text{ClCH}2\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \rightarrow \text{ClCH}2\text{C(O)NHCH}2\text{CH}2\text{OCH}_3 $$

Thiolate Alkylation :

Deprotonation of 5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol with sodium hydride (NaH) in DMF generates a reactive thiolate anion, which undergoes nucleophilic displacement with the chloroacetamide derivative.Optimized Parameters:

Purification and Characterization

Final product purity is achieved through sequential purification steps:

Chromatographic Techniques

Silica gel column chromatography using gradient elution (ethyl acetate/hexane or dichloromethane/methanol) effectively removes unreacted starting materials and byproducts.

Recrystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) enhances crystalline purity, as demonstrated for analogous thiadiazole derivatives.

Analytical Validation

- Nuclear Magnetic Resonance (NMR) :

$$ ^1\text{H} $$ NMR (DMSO-$$d_6$$): δ 8.21 (s, 1H, thiadiazole-H), 3.51–3.62 (m, 8H, piperazine-H), 3.38 (s, 3H, OCH₃), 2.98 (t, 2H, CH₂O), 2.08 (s, 3H, COCH₃). - Mass Spectrometry (MS) :

ESI-MS m/z: 429.1 [M+H]$$^+$$ (calculated for C₁₆H₂₅N₆O₃S₂: 428.1). - Infrared Spectroscopy (IR) :

Peaks at 1665 cm$$^{-1}$$ (C=O stretch), 1240 cm$$^{-1}$$ (C-N stretch), and 680 cm$$^{-1}$$ (C-S stretch).

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Emerging methodologies explore tandem cyclization-alkylation sequences to reduce step count. For example, in situ generation of the thiadiazole core followed by direct coupling with preformed N-(2-methoxyethyl)chloroacetamide in the presence of cesium carbonate (Cs₂CO₃) achieves yields comparable to multistep approaches.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the SNAr reaction between 5-chloro-1,3,4-thiadiazole-2-thiol and 1-acetylpiperazine, reducing reaction times from hours to minutes while maintaining yields ≥70%.

Challenges and Optimization Opportunities

Regioselectivity in Thiadiazole Functionalization

Competing reactions at positions 2 and 5 necessitate careful control of stoichiometry and reaction conditions. Excess chloroacetamide derivatives (>1.2 equivalents) favor complete conversion at position 2, minimizing disulfide byproducts.

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilicity but may promote decomposition at elevated temperatures. Mixed solvent systems (e.g., DMF/THF 1:1) balance reactivity and stability.

Scalability Considerations

Industrial-scale production requires substituting NaH with safer bases like potassium tert-butoxide (t-BuOK) and optimizing solvent recovery systems to improve process sustainability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The acetylpiperazine moiety can be reduced to form piperazine derivatives.

Substitution: : The methoxyethyl acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Piperazine derivatives.

Substitution: : Substituted acetamide derivatives.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biological studies.

Medicine: : Potential use in drug development, particularly as a lead compound for new therapeutic agents.

Industry: : It could be used in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes structurally related 1,3,4-thiadiazole derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:

Key Observations:

The 2-methoxyethyl group in the target compound and compound 4c () improves water solubility compared to alkyl/aryl groups, as seen in compounds with benzylthio (5h, ) or trifluoromethyl (4c, ) substituents .

Synthetic Routes: The target compound’s synthesis likely involves coupling a 5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(2-methoxyethyl)acetamide, similar to methods in (reflux in dry benzene with TEA) . In contrast, compounds with phenoxy or thiadiazinan-thione substituents () use acetone/K₂CO₃-mediated nucleophilic substitutions .

Biological Activity Trends :

- Piperazine-containing derivatives (e.g., , compound 8) show potent anticancer activity via Akt inhibition (86.52–92.36% efficacy), suggesting the target compound may share similar mechanisms .

- Thioether-linked acetamides (e.g., j) demonstrate antimicrobial activity, but the target compound’s 4-acetylpiperazine may redirect its selectivity toward cancer targets .

Physicochemical and Spectral Comparisons

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential functionalization. Key steps include:

- Thiadiazole ring synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .

- Piperazine incorporation : Coupling 4-acetylpiperazine via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt in DMF .

- Thioether linkage : Reaction of thiol-containing intermediates with chloroacetamide derivatives in basic conditions (e.g., NaH in DMSO) .

- Optimization : Yield and purity depend on temperature control (reflux vs. room temperature), solvent polarity (DMSO for solubility vs. ethanol for precipitation), and catalyst selection (e.g., NaHCO₃ for pH stabilization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole ring and acetylpiperazine substitution (e.g., δ ~2.5 ppm for acetyl CH₃, δ ~3.6 ppm for methoxyethyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ~450–500 Da range) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve synthetic byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against specific enzymes (e.g., kinases or proteases)?

- Assay Design :

- In vitro enzymatic assays : Use recombinant enzymes (e.g., EGFR kinase) with fluorogenic substrates (e.g., ATP analogs) to measure IC₅₀ values. Include controls for non-specific binding (e.g., DMSO vehicle) .

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate, using a microplate reader for kinetic analysis .

- Data Interpretation : Compare inhibition kinetics (Ki values) to known inhibitors (e.g., gefitinib for EGFR) and validate via molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Root Cause Analysis :

- Purity discrepancies : Reproduce synthesis with rigorous HPLC/MS validation to exclude batch variability .

- Assay conditions : Standardize buffer pH, ionic strength, and temperature (e.g., 25°C vs. 37°C impacts enzyme kinetics) .

- Orthogonal validation : Cross-verify results using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can X-ray crystallography or computational modeling elucidate the compound’s interaction with biological targets?

- Crystallography : Co-crystallize the compound with target proteins (e.g., crystallography-grade EGFR) using hanging-drop vapor diffusion. Refinement via SHELXL resolves binding-site interactions (e.g., hydrogen bonds with acetylpiperazine) .

- Computational Modeling :

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for structure-activity relationship (SAR) optimization .

Methodological Challenges and Solutions

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Stability Profiling :

- pH stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hrs) with HPLC monitoring. Thiadiazole and acetamide moieties degrade under extreme pH .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (e.g., >200°C for crystalline form) .

Q. How can researchers optimize synthetic routes to scale up production without compromising purity?

- Process Chemistry :

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and ease purification .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.